5-[(4-bromophenyl)methylsulfanyl]-12,12-dimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
2-[(4-bromobenzyl)sulfanyl]-6,6-dimethyl-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromobenzyl)sulfanyl]-6,6-dimethyl-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves multiple steps, including the formation of the pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one core and subsequent functionalization. The synthetic route typically starts with the preparation of the thieno[2,3-d]pyrimidine scaffold, followed by the introduction of the pyrano ring and the attachment of the bromobenzyl and phenylethyl groups. Reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromobenzyl)sulfanyl]-6,6-dimethyl-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide or thiourea. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may exhibit interesting biological activities, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may find use in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(4-bromobenzyl)sulfanyl]-6,6-dimethyl-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is not well-documented. based on its structure, it is likely to interact with various molecular targets through its functional groups. The bromobenzyl and phenylethyl groups may facilitate binding to hydrophobic pockets in proteins, while the sulfanyl group could form covalent bonds with nucleophilic residues. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 2-[(4-bromobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-[(4-bromobenzyl)sulfanyl]-6,6-dimethyl-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its combination of functional groups and structural features. The presence of the pyrano ring fused to the thieno[2,3-d]pyrimidine core, along with the bromobenzyl and phenylethyl substituents, provides a distinct chemical profile that may result in unique biological and chemical properties.
Properties
CAS No. |
306966-15-4 |
---|---|
Molecular Formula |
C26H25BrN2O2S2 |
Molecular Weight |
541.5g/mol |
IUPAC Name |
5-[(4-bromophenyl)methylsulfanyl]-12,12-dimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C26H25BrN2O2S2/c1-26(2)14-20-21(15-31-26)33-23-22(20)24(30)29(13-12-17-6-4-3-5-7-17)25(28-23)32-16-18-8-10-19(27)11-9-18/h3-11H,12-16H2,1-2H3 |
InChI Key |
OKOUUFDALOLAKN-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=C(C=C4)Br)CCC5=CC=CC=C5)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=C(C=C4)Br)CCC5=CC=CC=C5)C |
Origin of Product |
United States |
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